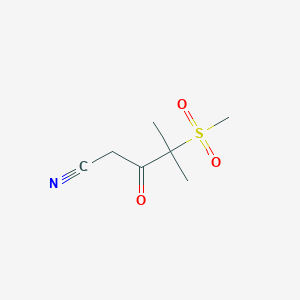
4-methanesulfonyl-4-methyl-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methanesulfonyl-4-methyl-3-oxopentanenitrile, also known as MOMP, is a synthetic organic compound that has been widely used in the fields of biochemistry, pharmacology, and other scientific research applications. MOMP is an important reagent in organic synthesis and has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. The compound is also widely used in biomedicine, as it is an important component of many drugs and pharmaceuticals.
科学的研究の応用
4-methanesulfonyl-4-methyl-3-oxopentanenitrile is widely used in scientific research applications, particularly in the fields of biochemistry and pharmacology. It is an important reagent in organic synthesis and has been used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. In addition, it is used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of biodegradable polymers. In biomedicine, this compound has been used in the synthesis of various drugs and pharmaceuticals, including antiviral drugs, antibiotics, and antineoplastic agents.
作用機序
4-methanesulfonyl-4-methyl-3-oxopentanenitrile is an important reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. The mechanism of action of this compound is based on its ability to react with other molecules, such as amino acids, to form peptides or peptidomimetics. In addition, this compound can also be used to form biodegradable polymers, which can be used in the synthesis of drugs and pharmaceuticals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin and dopamine. Furthermore, this compound has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
4-methanesulfonyl-4-methyl-3-oxopentanenitrile has a number of advantages and limitations for use in lab experiments. One of the major advantages of using this compound is its low cost, as it is a relatively inexpensive reagent. In addition, this compound is a relatively stable compound and is not prone to decomposition or degradation. Furthermore, this compound is easy to use in organic synthesis and can be used to synthesize a variety of compounds, including peptides, peptidomimetics, and other small molecules. On the other hand, one of the major limitations of using this compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
4-methanesulfonyl-4-methyl-3-oxopentanenitrile has a wide range of potential applications in the fields of biochemistry, pharmacology, and other scientific research applications. In particular, it has been suggested that this compound could be used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other small molecules. In addition, this compound could be used in the synthesis of biodegradable polymers, which could be used in the synthesis of drugs and pharmaceuticals. Furthermore, this compound could be used in the synthesis of antiviral drugs, antibiotics, and antineoplastic agents. Finally, this compound could be used in the synthesis of proteins, enzymes, and other biomolecules, which could be used in the development of new drugs and therapeutic agents.
合成法
4-methanesulfonyl-4-methyl-3-oxopentanenitrile can be synthesized by a number of methods, including the reductive amination of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride, the reaction of 4-methyl-3-oxopentanenitrile with methanesulfonyl chloride, and the reaction of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a base. The most commonly used method is the reductive amination of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride, which involves the reaction of 4-methyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a reducing agent, such as sodium borohydride.
特性
IUPAC Name |
4-methyl-4-methylsulfonyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7(2,12(3,10)11)6(9)4-5-8/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDZGFYRNNOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)

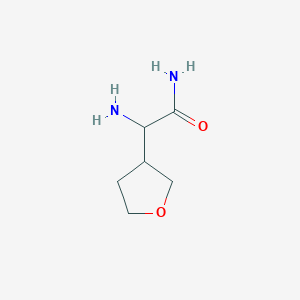
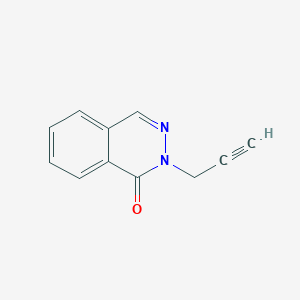
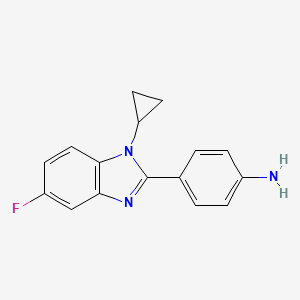
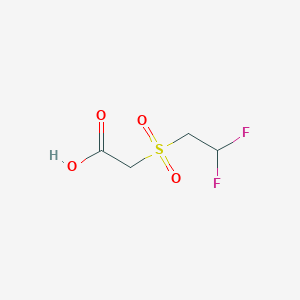
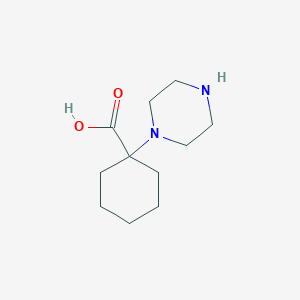
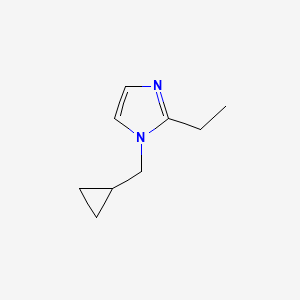
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
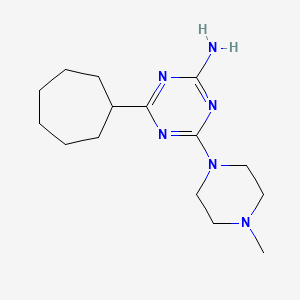
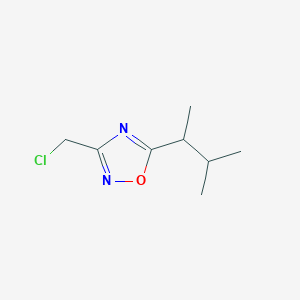
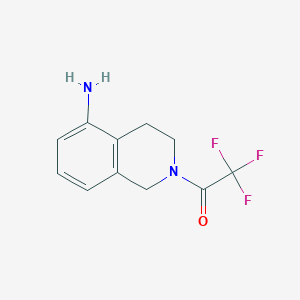
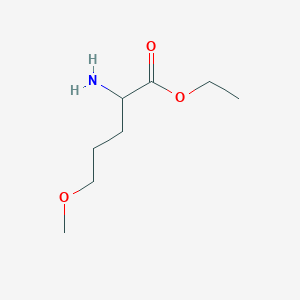
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)